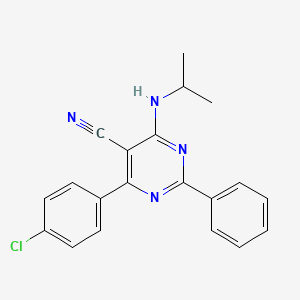

![molecular formula C20H15Cl2NOS B3035451 4-chloro-N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide CAS No. 321431-64-5](/img/structure/B3035451.png)

4-chloro-N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide

Overview

Description

Synthesis Analysis

Sulphenone has been employed in various synthetic pathways. Notably, it participates in palladium-catalyzed amidation reactions under low CO pressures and in the presence of an iodide salt . Additionally, it finds applications in polyetherification reactions of 4,4’-dihalodiphenyl sulfones .

Molecular Structure Analysis

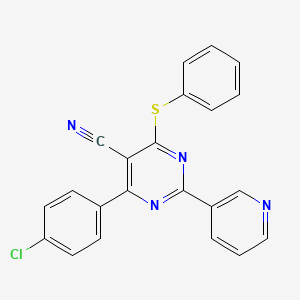

The molecular structure of sulphenone consists of a central benzene ring with a carboxamide group (CONH) and a chlorophenyl group (ClC6H4) attached. The sulfur atom (S) bridges the two phenyl rings, forming a sulfone linkage (SO2) .

Physical And Chemical Properties Analysis

Scientific Research Applications

Hydrogen Bonding and Molecular Structure Studies : Research on similar compounds has focused on understanding their hydrogen bonding and molecular structure. For example, studies on anticonvulsant enaminones and N-substituted sulfanilamide derivatives have elucidated their crystal structures, hydrogen bond networks, and thermal properties, which are critical for designing drugs with enhanced efficacy and stability (Kubicki, Bassyouni, & Codding, 2000); (Lahtinen et al., 2014).

Synthesis and Biological Screening : Compounds structurally related to 4-chloro-N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide have been synthesized and screened for their biological activities. These studies often aim at discovering new antimicrobial agents by exploring the antibacterial and antifungal properties of synthesized compounds (J.V.Guna et al., 2009); (P. Sah et al., 2014).

Material Science Applications : Some studies have explored the synthesis of transparent aromatic polyimides with high refractive indices, small birefringence, and good thermomechanical stabilities. These materials are valuable for applications in optics and electronics, suggesting potential areas where related compounds could be applied (Tapaswi et al., 2015).

Safety and Hazards

properties

IUPAC Name |

4-chloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl2NOS/c21-16-5-3-15(4-6-16)20(24)23-18-9-1-14(2-10-18)13-25-19-11-7-17(22)8-12-19/h1-12H,13H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFUSJGGMVBOMJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=CC=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)pyrazole-4-carbonitrile](/img/structure/B3035368.png)

![2,4-Dimethyl 3-{2-[4-(pyridin-2-yl)piperazin-1-yl]acetyl}-1,3-thiazolidine-2,4-dicarboxylate](/img/structure/B3035370.png)

![4-[(4-Chlorophenyl)sulfonylmethyl]-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazole](/img/structure/B3035371.png)

![5-(4-Bromophenyl)sulfanyl-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole](/img/structure/B3035372.png)

![2-[(4-Chlorobenzyl)oxy]phenol](/img/structure/B3035374.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-ol](/img/structure/B3035375.png)

![7-(4-Chlorophenyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B3035376.png)

![2-[(4-chlorophenyl)sulfonyl]-4-phenyl-3-butenal O-(2,4-dichlorobenzyl)oxime](/img/structure/B3035379.png)

![2-(6-chloro-2-pyridinyl)-4-[(2,4-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3035390.png)